(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one
Beschreibung
14,15-Dehydro Triamcinolone Acetonide is a synthetic corticosteroid and a derivative of Triamcinolone Acetonide. It is known for its anti-inflammatory and immunosuppressive properties. This compound is often found as an impurity in commercial preparations of Triamcinolone Acetonide .
Eigenschaften
Molekularformel |
C24H29FO6 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one |
InChI |
InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23?,24+/m0/s1 |
InChI-Schlüssel |
ZIASJPXEBODFKN-JUWMJXKLSA-N |
Isomerische SMILES |
C[C@]12C[C@@H](C3([C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |
Kanonische SMILES |
CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Dehydro Triamcinolone Acetonide involves the dehydrogenation of Triamcinolone Acetonide. The process typically requires specific catalysts and controlled reaction conditions to ensure the selective removal of hydrogen atoms at the 14th and 15th positions .
Industrial Production Methods: Industrial production of 14,15-Dehydro Triamcinolone Acetonide is generally carried out in specialized pharmaceutical manufacturing facilities. The process involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 14,15-Dehydro Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
14,15-Dehydro Triamcinolone Acetonide has a wide range of scientific research applications, including:
Wirkmechanismus
14,15-Dehydro Triamcinolone Acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in the inflammatory and immune response pathways. The compound decreases the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation .
Vergleich Mit ähnlichen Verbindungen
Triamcinolone Acetonide: The parent compound, known for its potent anti-inflammatory and immunosuppressive properties.
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory effects but different pharmacokinetic properties.
Prednisolone: A corticosteroid with a similar mechanism of action but different potency and duration of effect.
Uniqueness: 14,15-Dehydro Triamcinolone Acetonide is unique due to its specific dehydrogenation at the 14th and 15th positions, which may confer distinct pharmacological properties compared to its parent compound and other similar corticosteroids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
